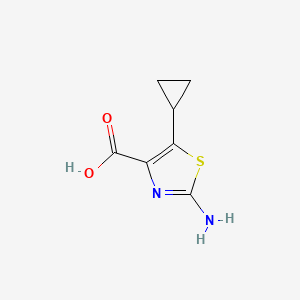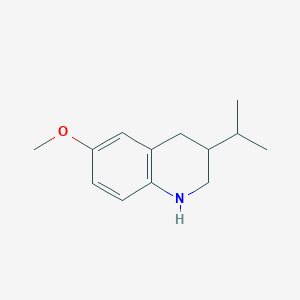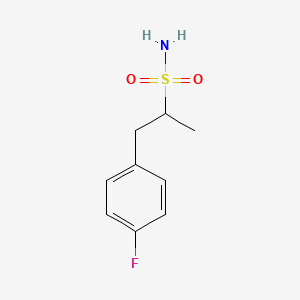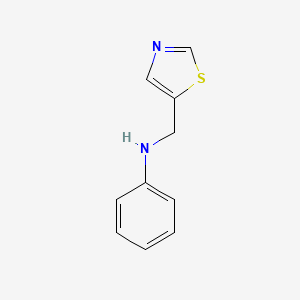![molecular formula C13H29NO B13240854 4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13240854.png)
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol is an organic compound with the molecular formula C13H29NO. This compound features both an alcohol and an amine functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with 5-methylhexan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like distillation or chromatography to isolate the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, while the alcohol group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: Similar structure but lacks the amine group.
5-Methylhexan-2-amine: Similar structure but lacks the alcohol group.
2-Amino-4-methylpentanol: Similar structure with both amine and alcohol groups but different carbon chain arrangement.
Uniqueness
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol is unique due to its specific combination of functional groups and carbon chain arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H29NO |
|---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
4-methyl-2-(5-methylhexan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-10(2)6-7-12(5)14-13(9-15)8-11(3)4/h10-15H,6-9H2,1-5H3 |
InChI Key |
XSQYEGJUHBFRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC(CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13240783.png)

![[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13240810.png)

![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione](/img/structure/B13240822.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13240826.png)
amine](/img/structure/B13240832.png)
![Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate](/img/structure/B13240836.png)

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13240847.png)


